molecular formula C22H28N2OS B12702473 4-Piperidineethanol, 1-(3-phenothiazin-10-ylpropyl)- CAS No. 95129-41-2

4-Piperidineethanol, 1-(3-phenothiazin-10-ylpropyl)-

Cat. No.: B12702473
CAS No.: 95129-41-2
M. Wt: 368.5 g/mol
InChI Key: XFIIVNKGEDJIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidineethanol, 1-(3-phenothiazin-10-ylpropyl)- is a complex organic compound with a unique structure that includes a piperidine ring, an ethanol group, and a phenothiazine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidineethanol, 1-(3-phenothiazin-10-ylpropyl)- typically involves the reaction of 3-phenothiazin-10-ylpropylamine with piperidineethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidineethanol, 1-(3-phenothiazin-10-ylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Piperidineethanol, 1-(3-phenothiazin-10-ylpropyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Piperidineethanol, 1-(3-phenothiazin-10-ylpropyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    Piperacetazine: A compound with a similar piperidine and phenothiazine structure.

    Pipotiazine: Another phenothiazine derivative with comparable properties.

Comparison: 4-Piperidineethanol, 1-(3-phenothiazin-10-ylpropyl)- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

95129-41-2

Molecular Formula

C22H28N2OS

Molecular Weight

368.5 g/mol

IUPAC Name

2-[1-(3-phenothiazin-10-ylpropyl)piperidin-4-yl]ethanol

InChI

InChI=1S/C22H28N2OS/c25-17-12-18-10-15-23(16-11-18)13-5-14-24-19-6-1-3-8-21(19)26-22-9-4-2-7-20(22)24/h1-4,6-9,18,25H,5,10-17H2

InChI Key

XFIIVNKGEDJIOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCO)CCCN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.